2-(Butylthio)-1-(o-tolyl)ethan-1-one
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Overview
Description
2-(Butylthio)-1-(o-tolyl)ethan-1-one is an organic compound that belongs to the class of thioethers It is characterized by the presence of a butylthio group attached to an ethanone moiety, which is further substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-1-(o-tolyl)ethan-1-one typically involves the reaction of o-tolyl ethanone with butylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)-1-(o-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butylthio group can be substituted with other nucleophiles, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted ethanones
Scientific Research Applications
2-(Butylthio)-1-(o-tolyl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylthio)-1-(o-tolyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
2-(Butylthio)-1-(o-tolyl)ethan-1-one can be compared with other thioether-containing compounds, such as:
- 2-(Methylthio)-1-(o-tolyl)ethan-1-one
- 2-(Ethylthio)-1-(o-tolyl)ethan-1-one
- 2-(Propylthio)-1-(o-tolyl)ethan-1-one
These compounds share similar structural features but differ in the length of the alkyl chain attached to the sulfur atom. The uniqueness of this compound lies in its specific chemical properties and reactivity, which can influence its applications and effectiveness in various contexts.
Properties
Molecular Formula |
C13H18OS |
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Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-butylsulfanyl-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C13H18OS/c1-3-4-9-15-10-13(14)12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
NQZQOGUHPVXRFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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